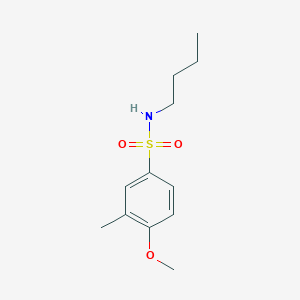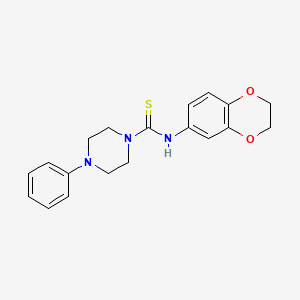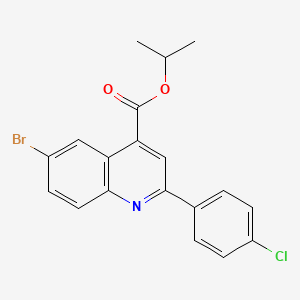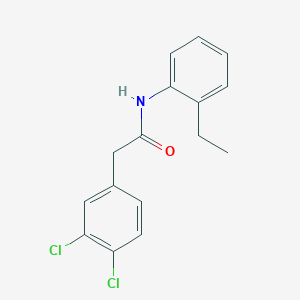
7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Descripción general
Descripción
7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinone core substituted with a 2-methylphenyl group and a morpholine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves multiple steps, typically starting with the preparation of the quinazolinone core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst can yield the quinazolinone core. Subsequent substitution reactions introduce the 2-methylphenyl and morpholine groups. Industrial production methods may involve optimized reaction conditions and the use of flow microreactor systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
These reactions often result in the formation of derivatives with modified chemical and biological properties .
Aplicaciones Científicas De Investigación
7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
7-(2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: Lacks the morpholine ring and has different biological activities.
6,7-Dimethoxyquinazolin-4(3H)-one: Contains methoxy groups instead of the 2-methylphenyl group, leading to different chemical properties.
4-(2-Morpholin-4-yl-ethylamino)quinazoline: Has a different substitution pattern, affecting its reactivity and applications.
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
7-(2-methylphenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-2-3-5-15(13)14-10-17-16(18(23)11-14)12-20-19(21-17)22-6-8-24-9-7-22/h2-5,12,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFQNTKJSFGNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4742524.png)
![2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4742536.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide](/img/structure/B4742547.png)

![5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B4742557.png)
![3-[(acetyloxy)methyl]-7-[(2-ethylbutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4742559.png)

![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B4742582.png)

![4-[3-(2-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4742592.png)

![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4742608.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide](/img/structure/B4742612.png)
